![molecular formula C22H20N4O3S3 B2784717 N-benzyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021215-31-5](/img/no-structure.png)

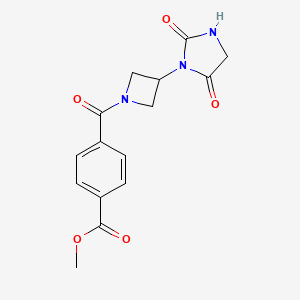

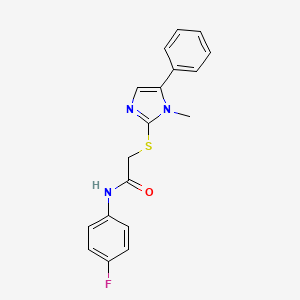

N-benzyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

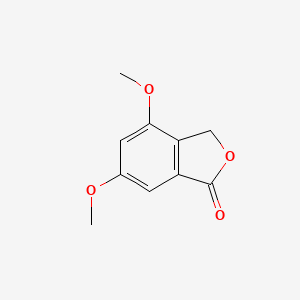

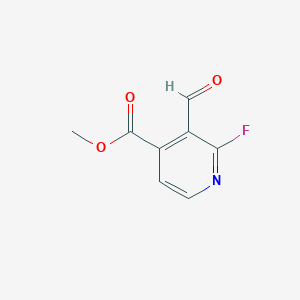

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied, depending on the conditions and reagents used . For instance, a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound .Aplicaciones Científicas De Investigación

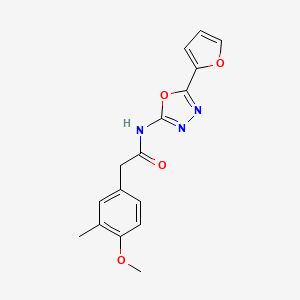

Antioxidant Activity

The compound has been tested for its antioxidant properties . It was found to exhibit high interaction with DPPH (1,1-diphenyl-2-picrylhydrazyl radical), a stable free radical, and showed significant inhibitory potency .

Anti-inflammatory Activity

The compound has also been tested for its anti-inflammatory activity . It was found to inhibit soybean lipoxygenase (LOX), an enzyme involved in the inflammatory response .

Corrosion Inhibition

The compound has been studied as a corrosion inhibitor for carbon steel in an acidic environment . The study found that the compound effectively inhibited corrosion and improved with the amount of the compound but reduced somewhat with temperature .

Electro-Optic Effects

The compound has been studied for its electro-optic effects . Density Functional Theory (DFT) calculations were used to demonstrate the molecular geometries, polarizability, and dipole moment of the compound .

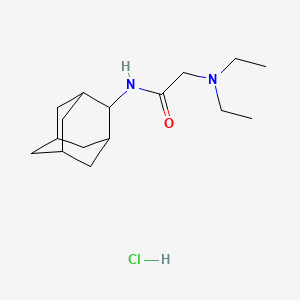

Biological Potential

The compound has been studied for its biological potential . Some derivatives of the compound showed anti-inflammatory and analgesic activities along with a low ulcerogenic index compared with indomethacin and celecoxib .

Terahertz (THz) Efficiency

The compound has been studied for its THz efficiency . A systematic approach has shown that the crystals of the compound grown from one of the polar aprotic solvents exhibited a relatively higher THz efficiency .

Direcciones Futuras

The future directions for research on this compound could involve further investigations into its synthesis, properties, and potential applications . For instance, a series of new compounds, specifically halogenated ‘ ( E )-4- ( (7 H -pyrrolo [2,3- d ]pyrimidin-4-yl)amino)- N ’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form 2-(4-ethoxyphenyl)-1,3-thiazole-4-carbaldehyde, which is then reacted with 2-amino-4,5,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-7-thione to form the intermediate 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetohydrazide. This intermediate is then benzylated using benzyl chloride and triethylamine to form the final product, N-benzyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide.", "Starting Materials": [ "4-ethoxybenzaldehyde", "thiosemicarbazide", "2-amino-4,5,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-7-thione", "benzyl chloride", "triethylamine" ], "Reaction": [ "Condensation of 4-ethoxybenzaldehyde with thiosemicarbazide in ethanol to form 2-(4-ethoxyphenyl)-1,3-thiazole-4-carbaldehyde", "Reaction of 2-(4-ethoxyphenyl)-1,3-thiazole-4-carbaldehyde with 2-amino-4,5,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-7-thione in ethanol to form 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetohydrazide", "Benzylation of 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetohydrazide with benzyl chloride and triethylamine in DMF to form N-benzyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide" ] } | |

Número CAS |

1021215-31-5 |

Nombre del producto |

N-benzyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide |

Fórmula molecular |

C22H20N4O3S3 |

Peso molecular |

484.61 |

Nombre IUPAC |

N-benzyl-2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C22H20N4O3S3/c1-2-29-16-10-8-15(9-11-16)26-19-18(32-22(26)30)20(28)25-21(24-19)31-13-17(27)23-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,23,27)(H,24,25,28) |

Clave InChI |

IILMQLIUYUZOJO-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NCC4=CC=CC=C4)SC2=S |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-Bromo-7-(methylethyl)spiro[1,3-dioxane-2,3'-indoline]-8-one](/img/structure/B2784634.png)

![6-Cyclopropyl-2-[1-(2-naphthalen-2-yloxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2784646.png)

![3-(3,4-dimethoxyphenyl)-5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2784654.png)